N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide
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Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O3S2 and its molecular weight is 336.38. The purity is usually 95%.
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Scientific Research Applications
Metabolic Stability Enhancement
Studies have shown that modifications to the benzothiazole ring, such as in compounds related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide, can improve metabolic stability. This is crucial for the development of pharmacologically active compounds with enhanced in vivo efficacy and reduced metabolic degradation (Stec et al., 2011).
Antimalarial and COVID-19 Potential
Research into the reactivity of N-(phenylsulfonyl)acetamide derivatives has uncovered their potential antimalarial activities and prompted further examination of their effectiveness against COVID-19 through computational calculations and molecular docking studies. These findings underscore the dual therapeutic potential of these compounds in infectious disease treatment (Fahim & Ismael, 2021).
Antimicrobial Properties
The synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, resembling this compound, has yielded promising antimicrobial agents. These compounds' effectiveness against both bacterial and fungal strains highlights the potential for developing new antimicrobial therapies (Darwish et al., 2014).
Enzyme Inhibitory Activity
The enzyme inhibitory activities of sulfonamides, including analogs similar to this compound, against both α-glucosidase and acetylcholinesterase have been investigated. These studies aim to discover new treatments for conditions like diabetes and Alzheimer's disease, showcasing the therapeutic versatility of these compounds (Abbasi et al., 2019).
Theoretical and Computational Studies
Theoretical investigations into the properties of sulfonamide derivatives, including molecular docking studies and computational calculations, have provided insights into their potential biological activities and interactions with biological targets. These studies contribute to the understanding of the molecular basis of their action and the development of new compounds with optimized properties (Fahim & Ismael, 2019).
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-22(19,20)9-3-4-10-11(7-9)21-13(15-10)16-12(18)8-17-6-2-5-14-17/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUDVWDXINTDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.